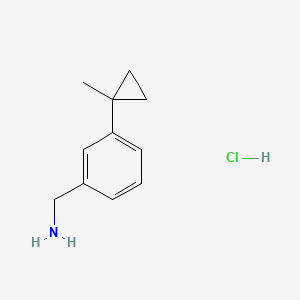
(3-(1-Methylcyclopropyl)phenyl)methanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-(1-Methylcyclopropyl)phenyl)methanamine hydrochloride: is a chemical compound with a unique structure that includes a cyclopropyl group attached to a phenyl ring, which is further connected to a methanamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3-(1-Methylcyclopropyl)phenyl)methanamine hydrochloride typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene precursor.
Attachment to the Phenyl Ring: The cyclopropyl group is then attached to a phenyl ring through a Friedel-Crafts alkylation reaction.
Introduction of the Methanamine Group:
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, is common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the methanamine group is oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products:
Oxidation: Imines, nitriles
Reduction: Amine derivatives
Substitution: Various substituted phenyl derivatives
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biology:
Biochemical Studies: The compound is used in studies to understand its interaction with biological macromolecules.
Medicine:
Drug Development: It is explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical agents.
Industry:
Material Science: The compound is used in the development of advanced materials with specific properties.
Mécanisme D'action
The mechanism by which (3-(1-Methylcyclopropyl)phenyl)methanamine hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological responses. The pathways involved may include signal transduction cascades and metabolic processes.
Comparaison Avec Des Composés Similaires
- (3-(Cyclopropyl)phenyl)methanamine hydrochloride
- (3-(1-Methylcyclopropyl)phenyl)ethanamine hydrochloride
Comparison:
- Structural Differences: The presence of the methyl group in (3-(1-Methylcyclopropyl)phenyl)methanamine hydrochloride distinguishes it from its analogs, affecting its reactivity and interaction with biological targets.
- Unique Properties: The unique structure of this compound imparts specific chemical and biological properties, making it valuable in various applications.
Propriétés
Formule moléculaire |
C11H16ClN |
|---|---|
Poids moléculaire |
197.70 g/mol |
Nom IUPAC |
[3-(1-methylcyclopropyl)phenyl]methanamine;hydrochloride |
InChI |
InChI=1S/C11H15N.ClH/c1-11(5-6-11)10-4-2-3-9(7-10)8-12;/h2-4,7H,5-6,8,12H2,1H3;1H |
Clé InChI |
YQLABEZGJAHOCP-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC1)C2=CC=CC(=C2)CN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


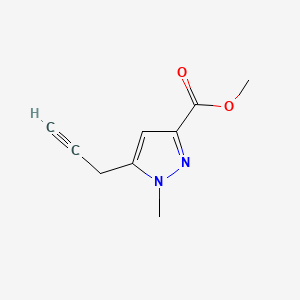
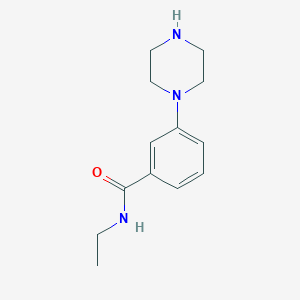
![3-[7-(2-Aminoethoxy)-1-oxo-isoindolin-2-yl]piperidine-2,6-dione](/img/structure/B13491713.png)
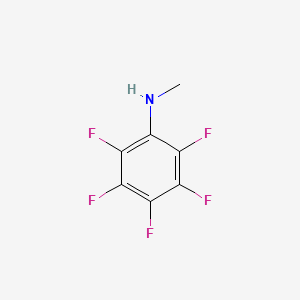
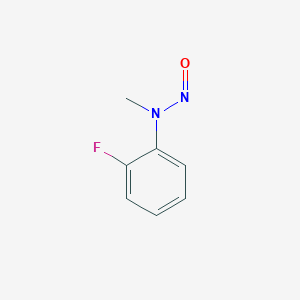
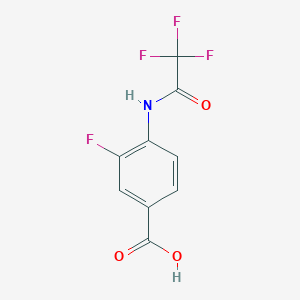
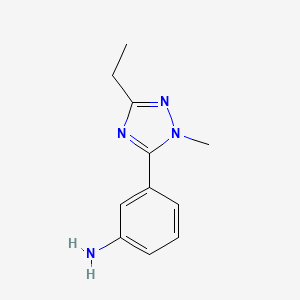

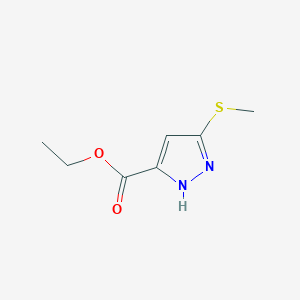
![6-bromo-1-(propan-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13491756.png)
![rac-[(1R,2R)-2-(6-chloro-1H-indol-3-yl)cyclopropyl]methanamine](/img/structure/B13491764.png)
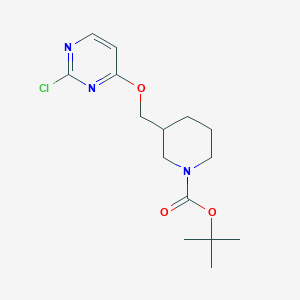
![5-[(3-Amino-2-phenyl-propyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13491779.png)
![Ethyl 1-(iodomethyl)-3-(4-methylphenyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13491785.png)
